molecular formula C11H13BrN2O3 B1393503 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid CAS No. 1216671-75-8

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Cat. No.: B1393503
CAS No.: 1216671-75-8
M. Wt: 301.14 g/mol
InChI Key: SYWVYIPMLSQMNM-UHFFFAOYSA-N
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Description

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a high-quality biochemical reagent intended for research and experimental applications only. It is strictly not for human or veterinary diagnostic or therapeutic use. This compound belongs to the class of substituted nicotinic acids and integrates a bromo substituent and a piperidinyloxy side chain on the pyridine ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The bromine atom at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create more complex structures for screening and development . Simultaneously, the piperidin-4-yloxy moiety provides a nitrogen-containing heterocycle that can be crucial for molecular interaction with biological targets, potentially enhancing solubility or binding affinity. As a nicotinic acid derivative, its core structure is frequently explored in the design and synthesis of active compounds for life science research . Researchers can utilize this chemical as a key intermediate in constructing potential pharmacologically active molecules, such as enzyme inhibitors or receptor modulators. The compound should be stored in a cool, dry place, and standard safety precautions for laboratory chemicals should be followed, including the use of appropriate personal protective equipment (PPE) . For comprehensive details including specific structural and property data, researchers are encouraged to consult the relevant safety data sheets and analytical certificates.

Properties

IUPAC Name

5-bromo-6-piperidin-4-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-9-5-7(11(15)16)6-14-10(9)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWVYIPMLSQMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid typically involves the following steps:

    Piperidin-4-yloxy Substitution: The substitution of the hydroxyl group at the 6-position with a piperidin-4-yloxy group can be carried out using piperidine and appropriate coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid has garnered attention for its potential interactions with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in several neurological disorders.

Pharmacological Research

Research indicates that this compound may act as a molecular probe in pharmacological studies, influencing cell signaling pathways associated with nAChRs. Its unique structure allows it to modulate receptor activity, making it valuable for investigating the pharmacological profiles of related compounds.

Potential Therapeutic Uses

The compound's ability to interact with nAChRs suggests possible applications in treating conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction. Studies exploring its binding affinity and selectivity could lead to the development of novel therapeutics targeting these pathways .

Catalysis

This compound has been explored for its catalytic properties in organic transformations.

Ligand in Metal-Catalyzed Reactions

The compound serves as a ligand in various metal-catalyzed reactions, enhancing reactivity and selectivity. For instance, it has been utilized in Suzuki–Miyaura coupling reactions, where it significantly improves catalytic efficiency.

Development of New Catalytic Systems

Researchers are investigating the compound's structural features to develop new catalytic systems that can facilitate more efficient organic transformations. The presence of bromine and the piperidine moiety are believed to influence the electronic properties of the catalyst, leading to enhanced performance.

Biological Studies

The biological activities of this compound extend beyond receptor interactions.

Molecular Probing

As a molecular probe, the compound has been shown to affect various biological targets, providing insights into cellular processes and signaling mechanisms. Its role in influencing cell behavior makes it a candidate for further research in cellular biology and pharmacology.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group may enhance binding affinity and specificity, while the bromine atom can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substitution significantly alters physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties
5-Bromo-6-hydroxynicotinic acid -OH C₆H₄BrNO₃ 218.01 High polarity, poor membrane permeability; used as a synthetic intermediate .
5-Bromo-6-methoxynicotinic acid -OCH₃ C₇H₆BrNO₃ 232.04 Improved lipophilicity vs. -OH analog; moderate solubility in organic solvents .
5-Bromo-6-(cyclohexyloxy)nicotinic acid -O-cyclohexyl C₁₂H₁₄BrNO₃ 308.16 Enhanced lipophilicity and steric bulk; used in hydrophobic binding pockets .
5-Bromo-6-(piperidin-4-yloxy)nicotinic acid -O-piperidin-4-yl C₁₁H₁₃BrN₂O₃ 301.15 Balances lipophilicity and basicity; piperidine enables salt formation and H-bonding .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., -Br): The 5-bromo substituent stabilizes the pyridine ring electronically, directing reactivity toward electrophilic substitution at the 3-position .
  • Piperidin-4-yloxy vs. Cyclohexyloxy: Piperidine introduces a basic nitrogen, enabling protonation at physiological pH (~7.4), which enhances aqueous solubility compared to the neutral cyclohexyloxy analog .

Biological Activity

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a pyridine derivative notable for its potential biological activities, particularly in the modulation of sirtuin proteins and nicotinic acetylcholine receptors. Understanding its biological activity is crucial for exploring its therapeutic applications in various fields, including neurology and metabolic disorders.

Chemical Structure and Properties

The compound's molecular formula is C12H15BrN2O3, with a molecular weight of 315.16 g/mol. Its structure features a bromine atom at the fifth position and a piperidin-4-yloxy group at the sixth position of the nicotinic acid backbone, which contributes to its unique pharmacological properties.

Research indicates that this compound enhances the activity of sirtuin proteins, which are involved in cellular aging and metabolism. This interaction suggests potential applications in therapeutic strategies targeting metabolic syndromes and neurodegenerative diseases. Additionally, its derivatives have shown interactions with nicotinic acetylcholine receptors, which play a significant role in neurotransmission and are implicated in various neurological disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Sirtuin Activation : Enhances sirtuin activity, potentially influencing cellular processes related to aging and metabolism.
  • Neurotransmitter Modulation : Interacts with nicotinic acetylcholine receptors, suggesting a role in neurological function.
  • Potential Antioxidant Effects : Similar compounds have demonstrated antioxidant properties, indicating possible protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Sirtuin Activation Studies :
    • A study demonstrated that this compound acts as a sirtuin activator, leading to improved cellular metabolism and reduced markers of aging in vitro. The findings suggest its potential for developing anti-aging therapies.
  • Neurological Impact :
    • In vitro assays showed that derivatives of this compound modulate nicotinic acetylcholine receptors, enhancing synaptic transmission. This effect was quantified through ligand binding assays and electrophysiological recordings, indicating its potential use in treating cognitive disorders .
  • Antioxidant Activity :
    • Comparative studies with structurally similar compounds revealed that this compound exhibits antioxidant properties, potentially reducing oxidative stress markers in cellular models.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-hydroxynicotinic acidHydroxyl group at the 4-positionPotential antioxidant properties
5-Bromo-2-(trifluoromethyl)nicotinic acidTrifluoromethyl group at the 2-positionIncreased lipophilicity
5-Bromo-4-chloronicotinic acidChlorine atom at the 4-positionDifferent halogen substitution effects

Q & A

Q. What are the recommended synthetic pathways for 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, and how can reaction efficiency be validated?

Methodological Answer:

  • Synthetic Route Design : Utilize reaction informer libraries (e.g., Aryl Halide Chemistry Informer Libraries) to screen potential pathways. These libraries enable comparative analysis of reaction conditions and outcomes across diverse substrates .
  • Characterization : Validate purity and structure via NMR, HPLC, and mass spectrometry. Cross-reference with physicochemical data (e.g., melting points, molecular weights) from standardized databases like NIST Chemistry WebBook .
  • Efficiency Metrics : Calculate yields and selectivity ratios, and compare with analogous brominated nicotinic acid derivatives (e.g., 5-Bromonicotinic acid or 6-Bromopicolinic acid) documented in chemical catalogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Risk Assessment : Review Safety Data Sheets (SDS) for structurally similar compounds, such as 5-(Piperidin-1-yl)nicotinic acid, which highlight hazards like skin/eye irritation and recommend PPE (gloves, lab coats, goggles) .
  • Emergency Procedures : Implement spill containment protocols (e.g., neutralization with inert adsorbents) and ensure access to emergency showers/eyewash stations, as specified in GHS guidelines .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Thermal Analysis : Determine melting points using differential scanning calorimetry (DSC). Compare results with data from brominated pyridine derivatives (e.g., 4-Bromopyridine hydrochloride, mp: ~270°C) .
  • Spectroscopic Profiling : Use FT-IR and UV-Vis spectroscopy to identify functional groups (e.g., carboxylic acid, piperidinyloxy moiety) .
  • Solubility Testing : Employ shake-flask methods in solvents (e.g., DMSO, water) and cross-reference with solubility trends of halogenated nicotinic acids .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Apply reaction path search algorithms (e.g., ICReDD’s approach) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on datasets from high-throughput screening (e.g., Reaxys or Pistachio databases) to predict optimal catalysts, solvents, and temperatures .
  • Validation : Correlate computational predictions with experimental yields and selectivity metrics, iterating via feedback loops .

Q. What strategies resolve contradictions in reported physicochemical or spectral data across studies?

Methodological Answer:

  • Systematic Reviews : Apply PICO(T) frameworks to structure literature reviews, focusing on specific parameters (e.g., "How does solvent polarity affect the melting point of brominated nicotinic acids?") .
  • Multi-Lab Cross-Verification : Collaborate with independent labs to replicate measurements using standardized protocols (e.g., NIST-certified methods for thermal analysis) .
  • Data Aggregation : Use platforms like PubChem or ChemNet to compile and compare data from diverse sources, identifying outliers .

Q. How can researchers design experiments to probe the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., heat, humidity, light) and monitor degradation via LC-MS. Reference stability profiles of related compounds (e.g., 5-Bromo-4-chloro-3-indolyl phosphate) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data, validated against real-time stability studies .

Key Methodological Takeaways

  • Experimental Design : Integrate computational predictions (quantum chemistry) with high-throughput screening to minimize resource expenditure .
  • Data Validation : Cross-reference findings with authoritative databases (NIST, Reaxys) and employ systematic review frameworks (PICO(T)) to mitigate biases .
  • Safety Compliance : Adopt protocols from structurally analogous compounds until compound-specific SDS are available .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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